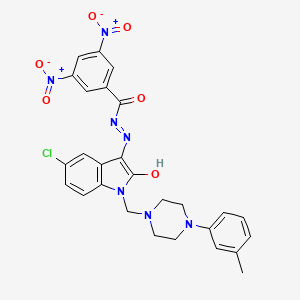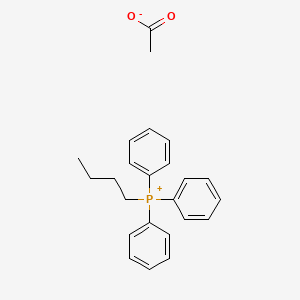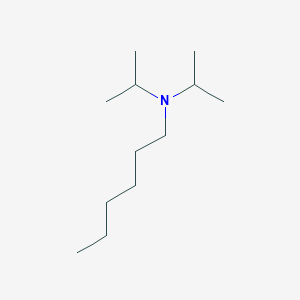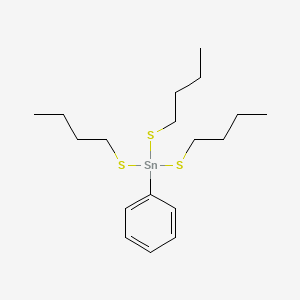
Tris(butylsulfanyl)(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(butylsulfanyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butylsulfanyl groups and one phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(butylsulfanyl)(phenyl)stannane typically involves the reaction of phenylstannane with butylsulfanyl reagents under controlled conditions. One common method is the reaction of phenylstannane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tris(butylsulfanyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted stannanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tris(butylsulfanyl)(phenyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(butylsulfanyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The butylsulfanyl groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of butylsulfanyl groups.
Triphenyltin chloride: Contains phenyl groups instead of butylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness: Tris(butylsulfanyl)(phenyl)stannane is unique due to the presence of butylsulfanyl groups, which provide distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
101880-98-2 |
|---|---|
Molecular Formula |
C18H32S3Sn |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
tris(butylsulfanyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C4H10S.Sn/c1-2-4-6-5-3-1;3*1-2-3-4-5;/h1-5H;3*5H,2-4H2,1H3;/q;;;;+3/p-3 |
InChI Key |
QFGDJWPVPNWFAL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCS[Sn](C1=CC=CC=C1)(SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


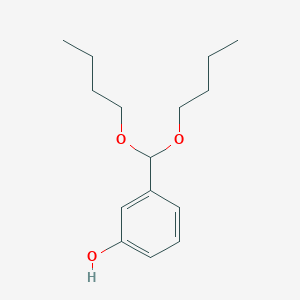
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
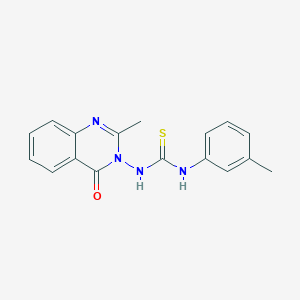

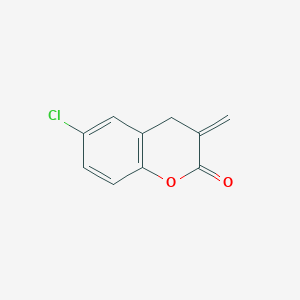
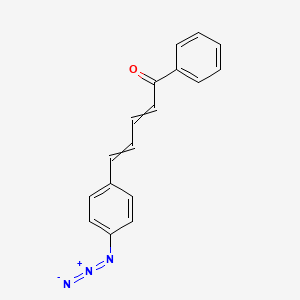
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

